KU-55933

Catalog No.
S548390
CAS No.
587871-26-9
M.F
C21H17NO3S2
M. Wt
395.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
KU-55933

CAS Number

587871-26-9

Product Name

KU-55933

IUPAC Name

2-morpholin-4-yl-6-thianthren-1-ylpyran-4-one

Molecular Formula

C21H17NO3S2

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C21H17NO3S2/c23-14-12-16(25-20(13-14)22-8-10-24-11-9-22)15-4-3-7-19-21(15)27-18-6-2-1-5-17(18)26-19/h1-7,12-13H,8-11H2

InChI Key

XRKYMMUGXMWDAO-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC(=O)C=C(O2)C3=C4C(=CC=C3)SC5=CC=CC=C5S4

Solubility

Soluble in DMSO, not in water

Synonyms

2-morpholin-4-yl-6-thianthren-1-yl-pyran-4-one, KU 55933, KU-55933, KU55933

Canonical SMILES

C1COCCN1C2=CC(=O)C=C(O2)C3=C4C(=CC=C3)SC5=CC=CC=C5S4

Description

The exact mass of the compound 2-Morpholino-6-(thianthren-1-yl)-4H-pyran-4-one is 395.06498 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. It belongs to the ontological category of thianthrene in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Chemical Identification and Properties:

    • Resources such as PubChem National Institutes of Health: provide some basic information about the compound, including its structure, molecular formula, and weight.
  • Potential Research Areas:

    • The presence of specific functional groups in the molecule, such as the thianthrene unit and the pyran-4-one moiety, suggests potential interest for research in areas like:
      • Organic photovoltaics: Thianthrene-based materials have been explored for their light-harvesting properties [ScienceDirect()], and the pyran-4-one group can participate in conjugation, which is important for efficient charge transport in solar cells.
      • Organic electronics: The aromatic character and potential for conjugation in the molecule could be relevant for research in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

KU-55933 is a selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, which plays a crucial role in the cellular response to DNA double-strand breaks. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to modulate DNA repair mechanisms and influence cell cycle dynamics. The compound is characterized by its potent inhibition of ATM-mediated phosphorylation events, which are essential for the repair of DNA damage and the maintenance of genomic stability.

KU-55933 acts primarily as an ATP-competitive inhibitor, binding to the ATP-binding site of the ATM kinase. The inhibition of ATM leads to reduced phosphorylation of downstream targets involved in DNA damage response pathways. Specifically, KU-55933 has been shown to inhibit the phosphorylation of histone H2A.X, a marker of DNA double-strand breaks, thereby impairing the DNA repair process that ATM normally facilitates . The compound's selectivity for ATM over other phosphatidylinositol 3-kinase-related kinases (PIKKs) is significant, with an IC50 value of approximately 12.9 nM, indicating strong potency against this specific target .

KU-55933 exhibits a range of biological activities primarily through its inhibition of ATM kinase. It induces cell cycle arrest at the G1 phase by downregulating cyclin D1 synthesis, which is pivotal in various tumor types . Furthermore, it has been demonstrated to trigger apoptosis in cancer cells under serum starvation conditions and enhance sensitivity to chemotherapeutic agents like temozolomide by disrupting DNA repair mechanisms . The compound also shows potential neuroprotective effects by mitigating oxidative stress-induced cellular damage .

  • Formation of key intermediates: This may involve reactions such as amide coupling or nucleophilic substitutions.
  • Cyclization: Creating the bicyclic structure characteristic of KU-55933.
  • Purification: Techniques like chromatography are employed to isolate and purify the final product.

For detailed synthetic protocols, proprietary methods from manufacturers or academic publications may provide insights into specific reagents and conditions used.

KU-55933 has significant applications in cancer therapy due to its ability to sensitize tumors to DNA-damaging agents. Its role as an ATM inhibitor makes it a candidate for combination therapies, particularly with agents like temozolomide and radiation therapy, where it enhances cytotoxicity against cancer cells . Additionally, its neuroprotective properties suggest potential applications in neurodegenerative diseases where oxidative stress plays a critical role .

Studies have shown that KU-55933 interacts synergistically with other chemotherapeutic agents. For instance, when combined with temozolomide, it enhances cell death in glioblastoma cells by preventing effective DNA repair mechanisms . Furthermore, it has been observed to abrogate feedback activation pathways involving Akt when used alongside rapamycin, indicating its potential for overcoming resistance mechanisms in cancer therapy . Interaction studies also highlight its specificity for ATM over other kinases, which is crucial for minimizing off-target effects during treatment.

Several compounds exhibit similar mechanisms of action or target ATM-related pathways. Here are some notable examples:

Compound NameMechanism of ActionSelectivity for ATMUnique Features
KU-60019ATM inhibitorHighImproved potency and selectivity compared to KU-55933
CP-466722ATM inhibitorModerateUsed in combination with other therapies
CaffeineNon-specific PI3K inhibitorLowBroad spectrum activity affecting multiple kinases
AZD0156Selective ATM inhibitorHighDesigned for clinical use in cancer therapy

KU-55933 stands out due to its high selectivity for ATM kinase and its potent inhibitory effects at low concentrations compared to other inhibitors like caffeine, which lacks specificity and can affect multiple pathways leading to broader side effects.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.9

Hydrogen Bond Acceptor Count

6

Exact Mass

395.06498575 g/mol

Monoisotopic Mass

395.06498575 g/mol

Heavy Atom Count

27

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O549494L5D

Other CAS

587871-26-9

Wikipedia

Ku-55933

Dates

Modify: 2023-08-15
1: Camins A, Pizarro JG, Alvira D, Gutierrez-Cuesta J, de la Torre AV, Folch J, Sureda FX, Verdaguer E, Junyent F, Jordán J, Ferrer I, Pallàs M. Activation of ataxia telangiectasia muted under experimental models and human Parkinson's disease. Cell Mol Life Sci. 2010 May 26. [Epub ahead of print] PubMed PMID: 20502937.
2: Pizarro JG, Folch J, de la Torre AV, Junyent F, Verdaguer E, Jordan J, Pallas
M, Camins A. ATM is involved in cell-cycle control through the regulation of retinoblastoma protein phosphorylation. J Cell Biochem. 2010 May;110(1):210-8. PubMed PMID: 20213763.
3: Rakkestad KE, Skaar I, Ansteinsson VE, Solhaug A, Holme JA, Pestka JJ, Samuelsen JT, Dahlman HJ, Hongslo JK, Becher R. DNA damage and DNA damage responses in THP-1 monocytes after exposure to spores of either Stachybotrys chartarum or Aspergillus versicolor or to T-2 toxin. Toxicol Sci. 2010 May;115(1):140-55. Epub 2010 Feb 11. PubMed PMID: 20150440.
4: Li Y, Yang DQ. The ATM inhibitor KU-55933 suppresses cell proliferation and induces apoptosis by blocking Akt in cancer cells with overactivated Akt. Mol Cancer Ther. 2010 Jan;9(1):113-25. Epub 2010 Jan 6. PubMed PMID: 20053781.
5: Chalmers AJ, Ruff EM, Martindale C, Lovegrove N, Short SC. Cytotoxic effects of temozolomide and radiation are additive- and schedule-dependent. Int J Radiat
Oncol Biol Phys. 2009 Dec 1;75(5):1511-9. PubMed PMID: 19931733.
6: Golding SE, Rosenberg E, Valerie N, Hussaini I, Frigerio M, Cockcroft XF, Chong WY, Hummersone M, Rigoreau L, Menear KA, O'Connor MJ, Povirk LF, van Meter
T, Valerie K. Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion. Mol Cancer Ther. 2009 Oct;8(10):2894-902. Epub 2009 Oct 6. PubMed PMID: 19808981; PubMed Central PMCID: PMC2761990.
7: Xue L, Yu D, Furusawa Y, Cao J, Okayasu R, Fan S. ATM-dependent hyper-radiosensitivity in mammalian cells irradiated by heavy ions. Int J Radiat
Oncol Biol Phys. 2009 Sep 1;75(1):235-43. PubMed PMID: 19695441.
8: Collaco RF, Bevington JM, Bhrigu V, Kalman-Maltese V, Trempe JP. Adeno-associated virus and adenovirus coinfection induces a cellular DNA damage and repair response via redundant phosphatidylinositol 3-like kinase pathways. Virology. 2009 Sep 15;392(1):24-33. Epub 2009 Jul 23. PubMed PMID: 19628243; PubMed Central PMCID: PMC2742906.
9: Wang Z, Wang M, Kar S, Carr BI. Involvement of ATM-mediated Chk1/2 and JNK kinase signaling activation in HKH40A-induced cell growth inhibition. J Cell Physiol. 2009 Oct;221(1):213-20. PubMed PMID: 19530246.
10: Kumari D, Somma V, Nakamura AJ, Bonner WM, D'Ambrosio E, Usdin K. The role of DNA damage response pathways in chromosome fragility in Fragile X syndrome. Nucleic Acids Res. 2009 Jul;37(13):4385-92. Epub 2009 May 21. PubMed PMID: 19465392; PubMed Central PMCID: PMC2715245.
11: Zhang YW, Jones TL, Martin SE, Caplen NJ, Pommier Y. Implication of checkpoint kinase-dependent up-regulation of ribonucleotide reductase R2 in DNA damage response. J Biol Chem. 2009 Jul 3;284(27):18085-95. Epub 2009 May 5. PubMed PMID: 19416980; PubMed Central PMCID: PMC2709352.

Explore Compound Types